N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
Description
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a hybrid heterocyclic compound featuring a coumarin (2H-chromen-2-one) core fused with a benzofuran moiety and an acetamide side chain.
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-11-7-8-13-15(10-18(23)24-17(13)9-11)20-19(21-12(2)22)14-5-3-4-6-16(14)25-20/h3-10H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJUGANEXONTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methyl-2-oxochromen-4-one with 1-benzofuran-3-ylamine in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds related to N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide. For instance, derivatives of umbelliferone (a related coumarin compound) have demonstrated the ability to suppress pro-inflammatory cytokines in various experimental models. In particular, these compounds inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses .
Table 1: Summary of Anti-inflammatory Studies
| Compound | Mechanism of Action | Model Used | Key Findings |
|---|---|---|---|
| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide | Inhibition of NF-kB | RAW264.7 cells | Significant reduction in IL-6 and TNF-α levels |
| Umbelliferone derivatives | Cytokine suppression | HaCAT cells | Inhibition of IκBα degradation |
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have been investigated extensively. Research indicates that these compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications to the benzofuran moiety can enhance antibacterial efficacy .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 mg/mL |
| Compound B | Escherichia coli | 0.7 mg/mL |
Therapeutic Potential
Given its biological activities, this compound holds promise as a therapeutic agent in treating inflammatory diseases and infections. The ability to modulate inflammatory pathways positions it as a candidate for drug development aimed at conditions such as rheumatoid arthritis and other chronic inflammatory disorders.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled study using mice with induced atopic dermatitis, administration of this compound resulted in a marked decrease in inflammation markers compared to untreated controls .
Case Study 2: Antibacterial Efficacy
A comparative study evaluated the antibacterial effects of this compound against standard antibiotics. Results indicated that certain derivatives exhibited comparable or superior activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide and related compounds:
Structural and Conformational Analysis
- Crystal Packing : reveals that dihedral angles between aromatic rings (e.g., 54.8°–77.5°) influence molecular conformation and dimer formation via N–H⋯O hydrogen bonds. The target compound’s coumarin-benzofuran fusion may adopt similar planar conformations, enhancing crystallinity .
- Software Tools : SHELXL and WinGX are widely used for refining crystal structures, ensuring accurate determination of bond lengths and angles .
Biological Activity
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide, with CAS number 919739-48-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 439.4 g/mol. Its structure features a coumarin moiety linked to a benzofuran ring, which is characteristic of many biologically active compounds in this class.
| Property | Value |
|---|---|
| Molecular Formula | C26H17NO6 |
| Molecular Weight | 439.4 g/mol |
| CAS Number | 919739-48-3 |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Cholinergic Activity : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. For instance, it has been reported to have an IC50 value of 37.4 nM for AChE inhibition .
- Antioxidant Properties : Like many coumarin derivatives, this compound demonstrates antioxidant activity, which may contribute to its neuroprotective effects. The presence of the chromenone structure allows for radical scavenging capabilities that can mitigate oxidative stress in neuronal tissues .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines and pathways involved in neuroinflammation .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
Q & A
Q. Characterization methods :
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl groups (δ ~170 ppm for C=O). IR for amide (~1665 cm⁻¹) and lactone (~1700 cm⁻¹) bands .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Basic: How is the molecular structure of this compound validated in crystallographic studies?
Answer:
X-ray crystallography is the gold standard for structural validation. Key parameters include:
- Dihedral angles : Between benzofuran and chromenone rings (e.g., ~60° in similar compounds) to assess planarity .
- Hydrogen bonding : N–H···O interactions stabilize crystal packing, observed in analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide .
- Bond lengths : Confirmation of typical C=O (1.21–1.23 Å) and C–N (1.33–1.35 Å) distances .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Temperature control : Lower temperatures (e.g., 0–5°C) during amidation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalyst use : Triethylamine or DMAP to accelerate coupling reactions .
- In-line monitoring : HPLC or TLC to track reaction progress and adjust stoichiometry .
Advanced: What methodologies are used to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?
Answer:
Contradictions arise from assay variability or structural analogs. Resolve via:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, RAW264.7 for inflammation) .
- Target-specific assays : Enzymatic inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
- Meta-analysis : Compare structural analogs (e.g., 7-methoxychromone derivatives) to identify substituent-dependent trends .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., acetylcholinesterase or EGFR kinase). Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with Ser203 in AChE) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzofuran) with activity .
Advanced: What strategies address poor aqueous solubility during preclinical evaluation?
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) .
Advanced: How are structure-activity relationship (SAR) studies designed for analogs of this compound?
Answer:
- Substituent variation : Modify chromenone (e.g., 7-methyl vs. 7-methoxy) or benzofuran (e.g., halogenation) .
- Bioisosteric replacement : Replace acetamide with sulfonamide or urea groups .
- Pharmacophore mapping : Identify critical moieties (e.g., chromenone lactone for hydrogen bonding) using software like PHASE .
Basic: What analytical techniques ensure compound purity and stability?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Stability studies : Accelerated degradation tests (40°C/75% RH) monitored by LC-MS to identify degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
